2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol

Physical Chemistry Process Chemistry Formulation Science

The compound 2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol (CAS 481638-74-8) is a C13H12O3 cyclohexadienediol with a hydroxyphenylmethylene substituent. Functionally and structurally, it is the fully enolized tautomer of 2-benzoylcyclohexane-1,3-dione, a well-known scaffold in the triketone class of HPPD-inhibiting herbicides.

Molecular Formula C13H12O3
Molecular Weight 216.23 g/mol
CAS No. 481638-74-8
Cat. No. B13959973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol
CAS481638-74-8
Molecular FormulaC13H12O3
Molecular Weight216.23 g/mol
Structural Identifiers
SMILESC1C=C(C(=C(C2=CC=CC=C2)O)C(=C1)O)O
InChIInChI=1S/C13H12O3/c14-10-7-4-8-11(15)12(10)13(16)9-5-2-1-3-6-9/h1-3,5-8,14-16H,4H2
InChIKeyHHEFWQPYYUOGHD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Intelligence: Sourcing Evidence for 2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol (CAS 481638-74-8)


The compound 2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol (CAS 481638-74-8) is a C13H12O3 cyclohexadienediol with a hydroxyphenylmethylene substituent [1]. Functionally and structurally, it is the fully enolized tautomer of 2-benzoylcyclohexane-1,3-dione, a well-known scaffold in the triketone class of HPPD-inhibiting herbicides . This compound is currently available through a limited number of specialty chemical vendors, and its patent and primary research landscape is notably sparse compared to its diketone analog, creating a significant evidence gap for science-based procurement decisions [1].

Limited specialty vendors; peer-reviewed experimental data largely absent
Stable enol tautomer of 2-benzoylcyclohexane-1,3-dione; not interchangeable with diketone form

Why 2-Benzoylcyclohexane-1,3-dione Cannot Simply Replace CAS 481638-74-8 in Research Applications


Direct substitution of 2-[Hydroxy(phenyl)methylidene]cyclohexa-3,6-diene-1,3-diol with its closest analog, 2-benzoylcyclohexane-1,3-dione (CAS 69629-50-1), is not scientifically valid due to fundamentally different tautomeric states which impact physicochemical properties. The target compound exists as a stable, fully aromatized cyclohexa-3,6-diene-1,3-diol enol form, while the analog is predominantly a diketone. This difference is evidenced by a predicted 14.7% increase in bulk density for the target compound (1.425 vs. 1.225 g/cm³) and a significantly higher predicted boiling point (491.6°C vs. 405.2°C), indicating stronger intermolecular interactions that directly influence material handling, purification, and formulation . However, it must be clearly stated that published, peer-reviewed experimental data confirming these property differences are currently absent, making any substitution a high-risk assumption.

Target (enol form)
Analog (diketone)
Risk context
Predicted higher density
Lower density
Predicted density difference may alter material handling; no experimental data
Predicted significantly higher boiling point
Lower boiling point
Higher predicted boiling point limits distillation transfer; thermal behavior not verified
Stable enol tautomer (dienol)
Diketone tautomer
Different tautomeric state alters reactivity; direct functional substitution not supported

Quantitative Benchmarking: C13H12O3 Isomers and Tautomers for Scientific Selection


Bulk Physicochemical Differentiation: Predicted Density vs. 2-Benzoyl-1,3-cyclohexanedione

CAS 481638-74-8 is predicted to have a higher density than its diketone tautomer, 2-benzoylcyclohexane-1,3-dione. For applications sensitive to material volume, such as heterogeneous catalysis or solid-state formulations, this property is a key procurement factor .

Predicted Density
Data to verify
1.425 g/cm³ vs 1.225 g/cm³
+16.3%
Implies altered molecular packing; relevant for solid-state formulation.
Predicted values only; no experimental data available.
Physical Chemistry Process Chemistry Formulation Science

Thermal Stability Implications: Predicted Boiling Point vs. 2-Benzoyl-1,3-cyclohexanedione

The target compound shows a significantly higher predicted boiling point compared to its diketone analog, a difference attributed to the extensive hydrogen-bonding network of the enol form. This is a critical differentiator for high-temperature applications or purification by distillation .

Predicted Boiling Point
Data to verify
491.6 °C vs 405.2 °C
+86.4 °C
Indicates lower volatility and greater thermal input for enol form.
Predicted values; no experimental confirmation.
Thermal Analysis Volatility Control Vacuum Deposition

Tautomeric State as a Structural Differentiator from 2-Benzoylcyclohexane-1,3-dione

The core structural differentiation of CAS 481638-74-8 is its existence as a stable, fully enolized 'cyclohexa-3,6-diene-1,3-diol' tautomer. In contrast, its closest comparator, 2-benzoylcyclohexane-1,3-dione (CAS 69629-50-1), is classified as a 'cyclohexane-1,3-dione' (diketone) [1][2]. This distinction is crucial for chemical biology applications where a specific tautomer is the pharmacologically active species.

Tautomeric State
Class-level inference
Dienol form Diketone form
Structural classification differentiates reactivity; functional substitution not supported.
Based on IUPAC nomenclature and database analysis.
Organic Synthesis Tautomerism Medicinal Chemistry

Application Scenarios for CAS 481638-74-8 Based on Predictive Differentiation


Process Chemistry Requiring Enol-Specific Tautomeric Selectivity

In synthetic routes where the enol form is specifically required as a reactant intermediate to prevent side reactions associated with the diketone form, CAS 481638-74-8 provides a pre-equilibrated, stable source. This avoids the need for in-situ enolate generation and simplifies purification, as its predicted boiling point is 86.4 °C higher than 2-benzoylcyclohexane-1,3-dione, altering its behavior in distillative separations . The choice here is direct structural procurement rather than functional substitution.

Crystal Engineering and Solid-State Formulation Using a Higher-Density Enol Tautomer

For solid-state chemistry applications where crystal packing density is critical, such as in co-crystal design or energetic material formulation, the compound's predicted bulk density of 1.425 g/cm³ is 16.3% greater than its diketone analog . This density increase suggests a more compact molecular arrangement, which can directly impact shelf stability and the physical properties of formulated products.

Medicinal Chemistry SAR Exploration of the Triketone Pharmacophore in its Enol Form

The triketone pharmacophore, typically represented by 2-benzoylcyclohexane-1,3-dione, is a known inhibitor of 4-hydroxyphenylpyruvate dioxygenase (HPPD). In structure-activity relationship (SAR) studies where the active species is the enol tautomer, this compound allows for the direct testing of the enol form without the confounding equilibrium of the diketone, enabling a cleaner interpretation of biological data .

Application
Selection Property
Validation Focus
Enol-specific synthetic processes
Tautomeric identity (stable enol)
Experimentally confirm enol stability and predicted boiling point
Solid-state formulation & crystal engineering
Predicted density profile
Measure bulk density and packing effects experimentally
Enol-form triketone SAR studies
Tautomeric form (pre-equilibrated enol)
Evaluate absence of diketone equilibrium interference in biological assays
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